Superior Calculated LogP (cLogP) for CNS Multiparameter Optimization vs. 3-(Hydroxymethyl)azetidin-3-ol
The predicted partition coefficient (XLogP3) of 3-(isopropoxymethyl)azetidin-3-ol is 2.20, placing it within the optimal CNS drug-likeness range (cLogP 2–4) for blood-brain barrier passive permeation . In contrast, the primary alcohol analog 3-(hydroxymethyl)azetidin-3-ol exhibits a significantly lower cLogP of approximately 0.5 [1]. The 1.7 log unit difference corresponds to a theoretical ~50-fold higher octanol-water partition coefficient, predicting substantially better membrane permeability for the isopropoxymethyl derivative .
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | cLogP = 2.20 |
| Comparator Or Baseline | 3-(Hydroxymethyl)azetidin-3-ol: cLogP ≈ 0.5 |
| Quantified Difference | ΔcLogP ≈ +1.7 |
| Conditions | Predicted using XLogP3 algorithm (PubChem/ChemSrc) [1] |
Why This Matters
cLogP of 2.2 is near-ideal for CNS penetration, providing a favorable starting point for CNS-targeted PROTACs and small molecules that would require extensive optimization with more polar alternatives.
- [1] PubChem. (2024). 3-(Hydroxymethyl)azetidin-3-ol. National Center for Biotechnology Information. View Source
